(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine
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Overview
Description
(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine is a chemical compound with the molecular formula C18H24N2S2 and a molecular weight of 332.5 g/mol This compound is known for its unique structural features, which include two amino groups and a persulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine typically involves the reaction of (S)-2-amino-3-phenylpropylamine with sulfur sources under controlled conditions. One common method involves the use of elemental sulfur or sulfur donors in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the persulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The persulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the persulfide bond, yielding thiols or disulfides.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a modulator of protein function through persulfidation.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine involves its ability to undergo redox reactions, particularly persulfidation. This process involves the formation of persulfide groups on protein cysteine residues, which can protect against irreversible oxidative damage and regulate protein function. The compound interacts with various molecular targets, including enzymes and signaling proteins, modulating their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Cysteine Persulfide: A naturally occurring persulfide with similar redox properties.
Glutathione Persulfide: Another biologically relevant persulfide involved in cellular redox regulation.
Diallyl Trisulfide: A compound found in garlic with antioxidant and therapeutic properties.
Uniqueness
(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine is unique due to its specific structural features, which include two amino groups and a persulfide linkage
Properties
CAS No. |
132139-25-4 |
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Molecular Formula |
C18H24N2S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2S)-1-[[(2S)-2-amino-3-phenylpropyl]disulfanyl]-3-phenylpropan-2-amine |
InChI |
InChI=1S/C18H24N2S2/c19-17(11-15-7-3-1-4-8-15)13-21-22-14-18(20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2/t17-,18-/m0/s1 |
InChI Key |
HMGPKVXXJNKEBR-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CSSC[C@H](CC2=CC=CC=C2)N)N |
SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)N)N |
Related CAS |
118433-74-2 (Hydrochloride) |
Synonyms |
B-TAPP bis(1-thio-2-amino-3-phenylpropane) bis(1-thio-2-amino-3-phenylpropane) hydrochloride bis(2-amino-3-phenylpropyl) disulfide |
Origin of Product |
United States |
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